molecular formula C21H21N3O2S2 B4535062 N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide

N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide

Cat. No. B4535062
M. Wt: 411.5 g/mol
InChI Key: CMVVGZAEKKTLKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-({[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide" typically involves multiple steps, including bromination, nucleophilic substitution, acid hydrolysis, and Knoevenagel condensation, as evidenced in the synthesis of related thiazole derivatives (Han Shi-qing, 2011).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is commonly conducted using single-crystal X-ray diffraction and DFT calculations, revealing insights into bond lengths, bond angles, and dihedral angles. This approach was used in the study of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving related thiazole compounds can lead to various products, depending on the reactants and conditions. For example, reactions of thiobenzamide with diazo compounds proceed via reactive thiocarbonyl ylides, leading to heterocyclic products (Daniel H. Egli et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, are often determined using standard analytical techniques. However, specific data on the physical properties of "N-({[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide" is not readily available in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and functional groups present in these compounds. Studies on related compounds, like N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, provide insights into their potential reactivity and applications (Hamad H. Al Mamari et al., 2019).

properties

IUPAC Name

N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c1-3-11-26-17-6-4-5-16(12-17)19(25)23-20(27)24-21-22-18(13-28-21)15-9-7-14(2)8-10-15/h4-10,12-13H,3,11H2,1-2H3,(H2,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVVGZAEKKTLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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